molecular formula C11H15FN2O4S B2508887 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418681-95-3

3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine

Cat. No. B2508887
CAS RN: 2418681-95-3
M. Wt: 290.31
InChI Key: BTWUBSHYQYCDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine (TFSPy) is a novel sulfonyl fluoride reagent that has gained significant attention in recent years. This compound is widely used in various scientific research applications due to its unique properties. TFSPy is a highly reactive and selective reagent that can be used for the synthesis of complex molecules.

Scientific Research Applications

3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine has been widely used in scientific research due to its unique properties. It is a highly reactive and selective reagent that can be used for the synthesis of complex molecules. It has been used in the synthesis of various natural products, such as alkaloids and terpenes. 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine has also been used in the synthesis of pharmaceutical compounds, such as anti-cancer drugs.

Mechanism of Action

3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine is a sulfonyl fluoride reagent that reacts with various nucleophiles, such as alcohols, amines, and thiols. The reaction between 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine and nucleophiles is highly selective and yields stable products. The reaction mechanism involves the formation of a covalent bond between the sulfonyl fluoride group of 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine and the nucleophile.
Biochemical and Physiological Effects
3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is a non-toxic reagent that does not cause any significant adverse effects. 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine is also stable under physiological conditions, making it a suitable reagent for biological studies.

Advantages and Limitations for Lab Experiments

3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine has several advantages for lab experiments. It is a highly reactive and selective reagent that can be used for the synthesis of complex molecules. It is also stable under physiological conditions, making it a suitable reagent for biological studies. However, 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine has some limitations. It is a relatively expensive reagent, and its synthesis requires specialized equipment and expertise.

Future Directions

3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine has several potential future directions. It can be used in the synthesis of new pharmaceutical compounds with improved properties. 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine can also be used in the development of new diagnostic tools for various diseases. Additionally, 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine can be used in the development of new materials with unique properties.
Conclusion
In conclusion, 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine is a novel sulfonyl fluoride reagent that has gained significant attention in recent years. It is a highly reactive and selective reagent that can be used for the synthesis of complex molecules. 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine has several advantages for lab experiments, such as stability under physiological conditions. However, it also has some limitations, such as its cost and specialized synthesis requirements. 3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine has several potential future directions, such as the development of new pharmaceutical compounds and diagnostic tools.

Synthesis Methods

3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine can be synthesized by the reaction of 3-hydroxypyridine with tert-butyl N-methylcarbamate and then reacting the resulting product with fluorosulfonic acid. This method yields a high purity product with a yield of around 60%.

properties

IUPAC Name

3-[tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O4S/c1-11(2,3)14(4)10(15)8-5-9(7-13-6-8)18-19(12,16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUBSHYQYCDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)C(=O)C1=CC(=CN=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.